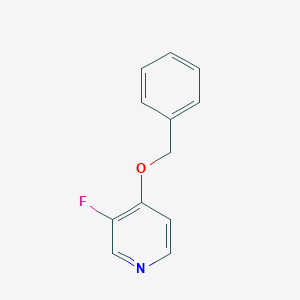

3-Fluoro-4-benzyloxy-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJTVVVKULDYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288752 | |

| Record name | Pyridine, 3-fluoro-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858255-50-1 | |

| Record name | Pyridine, 3-fluoro-4-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-fluoro-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

The synthesis of 3-Fluoro-4-benzyloxy-pyridine is not widely detailed in dedicated publications but can be conceptually approached through established chemical transformations. A logical synthetic route involves the preparation of a key intermediate, 3-fluoro-4-hydroxypyridine, followed by a benzylation step.

The synthesis of the 3-fluoro-4-hydroxypyridine precursor is challenging due to the electron-rich nature of the pyridine (B92270) ring, which makes nucleophilic fluorination difficult, especially at the meta-position. One potential pathway involves the direct fluorination of a pyridine N-oxide derivative, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, which can then be converted to the desired intermediate through subsequent hydrogenation and functional group manipulations.

Once 3-fluoro-4-hydroxypyridine is obtained, it can be converted to this compound via a standard Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) bromide or a related benzylating agent.

Detailed, experimentally verified physicochemical and spectroscopic data for this compound are not extensively available in the surveyed scientific literature. However, its fundamental properties can be tabulated.

| Property | Value |

|---|---|

| IUPAC Name | 3-Fluoro-4-(phenylmethoxy)pyridine |

| CAS Number | 1858255-50-1 |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| 1H NMR | Data not available |

| 13C NMR | Data not available |

| 19F NMR | Data not available |

Research and Potential Applications

De Novo Pyyridine Ring Formation Approaches

De novo strategies construct the fluorinated pyridine core from acyclic precursors, offering a high degree of flexibility in substituent placement.

Photoredox-Mediated Cycloaddition Reactions for 3-Fluoropyridines

A modern approach to synthesizing 3-fluoropyridines involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. nih.govacs.org This method utilizes visible light and a photocatalyst, such as fac-Ir(ppy)₃, to initiate the carbon-carbon bond formation. nih.govorganic-chemistry.org The reaction proceeds through the generation of a radical from the iodoketone, which then adds to the silyl enol ether. acs.org Subsequent one-pot condensation with an ammonia (B1221849) source, like ammonium (B1175870) acetate, leads to the formation of the 3-fluoropyridine (B146971) ring. nih.govorganic-chemistry.org

This methodology is notable for its versatility, accommodating a range of ketone-derived substrates and proceeding under mild conditions. organic-chemistry.org Optimization studies have shown that the choice of solvent and the addition of reagents like triphenylphosphine (B44618) can significantly improve reaction yields. organic-chemistry.org

Table 1: Key Features of Photoredox-Mediated Synthesis of 3-Fluoropyridines

| Feature | Description |

| Reactants | α,α-difluoro-β-iodoketones, Silyl enol ethers, Ammonium acetate |

| Catalyst | fac-Ir(ppy)₃ |

| Conditions | Blue LED irradiation, Room temperature |

| Advantages | Mild conditions, High functional group tolerance, One-pot procedure |

Multicomponent Reaction Strategies for Pyridine Core Construction

Multicomponent reactions (MCRs) provide an efficient pathway to construct complex pyridine cores in a single step from simple starting materials. acsgcipr.org These reactions often involve the condensation of carbonyl compounds, amines, and other synthons. acsgcipr.org Classic named reactions like the Hantzsch and Guareschi-Thorpe reactions are foundational MCRs for pyridine synthesis. acsgcipr.org

The Bohlmann-Rahtz pyridine synthesis, another key MCR, involves the reaction of an enamine with a propargyl ketone. This method has been instrumental in the synthesis of various substituted pyridines. illinois.edu A significant advantage of MCRs is their atom economy and the ability to generate structural diversity from readily available starting materials. acsgcipr.org However, challenges can include slow reaction rates and moderate yields, which can sometimes be improved using microwave heating or flow chemistry techniques. acsgcipr.org

Functionalization of Pre-existing Pyridine Scaffolds

An alternative to de novo synthesis is the direct modification of a pre-formed pyridine ring. This approach is particularly useful for late-stage functionalization in drug discovery programs.

Direct C–H Fluorination Approaches

Direct C–H fluorination has emerged as a powerful tool for the synthesis of fluorinated pyridines, avoiding the need for pre-functionalized starting materials. orgsyn.org

Research has demonstrated that direct C–H fluorination can be achieved with high regioselectivity. For instance, the fluorination of 3,5-disubstituted pyridines containing a benzyloxy group shows a strong preference for fluorination at the position adjacent to the ether linkage. acs.org This selectivity is a valuable tool for directing the fluorine atom to a specific position on the pyridine ring. The reaction of 3-benzyloxy-5-substituted pyridines with silver(II) fluoride (B91410) (AgF₂) results in modest to high selectivity for fluorination at the C2 position. acs.org

Table 2: Regioselectivity in the Fluorination of 3-Benzyloxy-5-Substituted Pyridines with AgF₂

| 5-Substituent | Ratio of 2-Fluoro Isomer |

| Phenyl | 4.2:1 |

| Cyano | 20:1 |

| Bromo | 5.9:1 |

| Methyl | 10:1 |

| CF₃ | 15:1 |

| Data sourced from J. Am. Chem. Soc. 2014, 136, 25, 9069–9077 acs.org |

This regioselectivity is attributed to the electronic influence of the ether oxygen, which directs the electrophilic fluorinating agent. acs.org

Steric hindrance can also play a crucial role in determining the outcome of direct fluorination reactions. researchgate.netunamur.be While electronic factors often dominate, the size of substituents on the pyridine ring can influence the regioselectivity of fluorination. acs.org In the case of 3-benzyloxy-substituted pyridines, increasing the steric bulk of the substituent at the 5-position can impact the ratio of fluorinated products. acs.org However, even with more sterically demanding groups, significant selectivity for fluorination adjacent to the ether is often maintained. acs.org This interplay between electronic and steric effects allows for a degree of control over the fluorination site.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoro- and Benzyloxy-Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. wikipedia.orgyoutube.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The reactivity of the pyridine ring towards SNAr is influenced by the position of the substituents and the nature of the activating groups. stackexchange.com Electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the substitution process. wikipedia.orgpressbooks.pub

The general mechanism of an SNAr reaction proceeds through a two-step addition-elimination pathway. pressbooks.pub The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org Aromaticity is then restored in the second step through the expulsion of the leaving group. pressbooks.pub

The introduction of a fluorine atom onto a pyridine ring can be achieved through SNAr reactions using various fluoride sources. While aryl fluorides are often the preferred substrates for SNAr reactions due to the high electronegativity of fluorine, which activates the ipso-carbon towards nucleophilic attack, the reverse reaction, where a leaving group is displaced by fluoride, is also a viable synthetic route. acsgcipr.orgsci-hub.se For instance, the reaction of 3-chloropyridine (B48278) with a combination of cesium fluoride (CsF) and hydrogen fluoride (HF) has been shown to produce 3-fluoropyridine, albeit in low yields. chemicalbook.com

The choice of fluoride source and reaction conditions is critical for the success of these displacement reactions. The reactivity of halopyridines in SNAr reactions with certain nucleophiles can follow the order F > Cl > Br > I, suggesting that the initial addition of the nucleophile is the rate-determining step. sci-hub.se

The benzyloxy group is commonly introduced onto the pyridine ring through an alkoxylation reaction, a specific type of SNAr reaction where an alkoxide acts as the nucleophile. In the context of synthesizing this compound, this would typically involve the reaction of a 3-fluoro-4-halopyridine with benzyl (B1604629) alcohol in the presence of a base. The base deprotonates the benzyl alcohol to form the more nucleophilic benzoxide anion, which then displaces the halide from the pyridine ring.

The reactivity of halopyridines towards oxygen nucleophiles like benzyl alcohol can be significantly influenced by the nature of the halogen. For 2-halopyridines, the reactivity order for reaction with benzyl alcohol has been observed to be F > Cl > Br > I. sci-hub.se This suggests a charge-controlled reaction where the high electronegativity of fluorine makes the C-2 position more electrophilic and thus more susceptible to attack by the localized charge of the oxygen nucleophile. sci-hub.se Microwave irradiation has been shown to dramatically decrease the reaction times for such nucleophilic aromatic substitutions. sci-hub.se

For example, the synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde has been achieved by reacting 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide or 3-fluorobenzyl methanesulfonate (B1217627) in the presence of a base like potassium carbonate. chemicalbook.com A similar strategy can be envisioned for the synthesis of this compound, starting from 3-fluoro-4-hydroxypyridine and a benzyl halide.

Conversion of Pyridine N-Oxides to Fluoropyridines

An alternative approach to the synthesis of fluoropyridines involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack. Recently, a novel method for the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine has been described. rsc.org

Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide at room temperature yielded 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield. rsc.org This intermediate can then be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. rsc.org This methodology represents a significant advancement as the direct nucleophilic fluorination of electron-rich pyridines, especially at the meta position, is generally challenging. rsc.org This approach holds potential for the synthesis of various fluorinated pyridine derivatives. rsc.org

Synthesis of Key Pyridine Intermediates

Halogenated Pyridine Precursors (e.g., 3-Fluoro-4-iodopyridine)

Halogenated pyridines are versatile intermediates in organic synthesis, with the different halogens offering a range of reactivities for various cross-coupling and substitution reactions. 3-Fluoro-4-iodopyridine (B28142) is a particularly useful dihalogenated precursor. ossila.com The presence of both fluorine and iodine atoms at positions 3 and 4, respectively, allows for selective transformations. ossila.com

The synthesis of such di- and poly-halogenated pyridines can be complex. Halogen dance reactions have been employed to synthesize unique isomers like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. acs.org While specific high-yield syntheses for 3-fluoro-4-iodopyridine are not extensively detailed in the provided context, its utility is highlighted in the synthesis of pharmaceutically relevant molecules. For instance, it serves as a key building block in the synthesis of the antibiotic Eudistomin T and β-carbolines, which have applications in cancer treatment and neuroenhancement. ossila.com

The differential reactivity of the C-F and C-I bonds in 3-fluoro-4-iodopyridine allows for regioselective reactions. The C-I bond is more susceptible to reactions like Suzuki coupling and lithiation, leaving the C-F bond intact for subsequent manipulations. ossila.com

Synthesis of N-Fluoropyridinium Salts as Fluorinating Reagents

N-Fluoropyridinium salts are a class of electrophilic fluorinating agents that have found wide application in organic synthesis. nih.govbeilstein-journals.org These reagents, first reported by Umemoto and co-workers in 1986, are stable, easy-to-handle crystalline solids. nih.govbeilstein-journals.org They offer a source of "F+" for the fluorination of a wide variety of nucleophiles under mild conditions. nih.govwikipedia.org

The general structure of these salts consists of an N-fluoropyridinium cation and a non-nucleophilic counter-anion, such as triflate (OTf⁻). wikipedia.org The reactivity of these salts can be tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. nih.gov

The synthesis of N-fluoropyridinium salts typically involves the reaction of a pyridine derivative with a source of electrophilic fluorine. For example, N-fluoropyridinium pyridine heptafluorodiborate was prepared by reacting a pyridine·BF₃ complex with elemental fluorine. nih.govbeilstein-journals.org

These reagents are capable of fluorinating a diverse range of organic compounds, including carbanions, enolates, silyl enol ethers, and aromatics, with high selectivity and yields. nih.govbeilstein-journals.org The ability to match the reactivity of the N-fluoropyridinium salt to the nucleophilicity of the substrate allows for minimized side reactions. nih.govbeilstein-journals.org While not directly used in the synthesis of this compound in the provided context, their role as powerful fluorinating agents for creating other fluorinated organic molecules is well-established. nih.gov

Mechanistic Investigations of C–F Bond Formation in Pyridines

The synthesis of fluoropyridines, including this compound, relies on specific methods of forming the carbon-fluorine bond. These methods can be broadly categorized into electrophilic and nucleophilic fluorination pathways.

Electrophilic Fluorination Mechanisms

Electrophilic fluorination introduces a fluorine atom to an electron-rich aromatic ring using a reagent that acts as an electrophilic fluorine ("F+") source. wikipedia.org Pyridine itself is electron-deficient and thus not amenable to direct electrophilic attack. To facilitate this reaction, the pyridine ring is often activated by conversion to a pyridine N-oxide. scripps.edu This increases the electron density of the ring, making it susceptible to electrophilic fluorination. rsc.org

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgresearchgate.net The mechanism is thought to involve either a single-electron transfer (SET) or an S_N2-type pathway. wikipedia.orgresearchgate.net In the context of a pyridine N-oxide, the π-system attacks the electrophilic fluorine, leading to a cationic intermediate that, after deprotonation, yields the fluorinated pyridine N-oxide. Subsequent deoxygenation provides the fluoropyridine. scripps.edu

| Reagent Class | Example Reagent | Description |

| Electrophilic N-F | Selectfluor® | A stable, commercially available source of electrophilic fluorine. researchgate.netharvard.edu |

| Electrophilic N-F | N-Fluorobenzenesulfonimide (NFSI) | A common reagent for electrophilic fluorination. wikipedia.org |

Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a more prevalent method for synthesizing fluoropyridines. acsgcipr.org This approach involves the displacement of a leaving group (such as chloro, bromo, or nitro) from the pyridine ring by a nucleophilic fluoride source. acsgcipr.orgscience.gov Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents. harvard.edu

The reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism. acsgcipr.org The fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The subsequent departure of the leaving group restores aromaticity and yields the fluorinated pyridine. acsgcipr.org For the synthesis of this compound, a precursor like 3-chloro-4-benzyloxy-pyridine would undergo this reaction.

Nucleophilic Aromatic Substitution (S_NAr) Reactivity in Fluoropyridines

Fluoropyridines are valuable synthetic intermediates due to the ability of the fluorine atom to act as a leaving group in S_NAr reactions, allowing for the introduction of various nucleophiles.

Comparative Reactivity of Fluoropyridines versus Chloropyridines

In S_NAr reactions of heteroaromatics, fluoride is typically a better leaving group than chloride. researchgate.netacs.org This is contrary to what is observed in aliphatic S_N2 reactions. The high electronegativity of fluorine polarizes the C-F bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. acs.orgreddit.com The rate-determining step in many S_NAr reactions is the formation of the Meisenheimer intermediate. reddit.com The strong electron-withdrawing inductive effect of fluorine stabilizes this intermediate more effectively than chlorine, leading to a faster reaction rate for fluoropyridines. researchgate.netacs.org For example, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. acs.org

Electronic Effects of Fluoro and Benzyloxy Substituents on S_NAr

In this compound, the reactivity in S_NAr reactions is governed by the electronic interplay of the fluoro and benzyloxy substituents. The fluorine atom at the 3-position acts as the leaving group and, through its strong inductive-withdrawing effect (-I), activates the ring toward nucleophilic attack. nih.gov

| Substituent | Position | Electronic Effect | Impact on S_NAr at C-3 |

| Fluoro | 3 | Strong -I, Weak +M | Activates the ring for nucleophilic attack |

| Benzyloxy | 4 | +M, -I | Deactivates the ring towards nucleophilic attack |

Catalytic Transformations Involving Pyridine-Benzyloxy-Fluoro Scaffolds

The unique electronic properties conferred by the fluorine atom and the benzyloxy group on the pyridine ring create a versatile scaffold for various catalytic transformations. The interplay between the electron-withdrawing nature of the fluorine and the pyridine nitrogen, and the potential for the benzyloxy group to be a leaving group or a stable protecting group, allows for a range of strategic chemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the Suzuki-Miyaura reaction is one of the most widely used methods in this class. wikipedia.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its reagents. nih.govnih.gov

The application of Suzuki-Miyaura reactions to pyridine-containing scaffolds is of great interest for the synthesis of bioactive molecules and functional materials. nih.govrsc.orgresearchgate.netnih.gov However, the electron-deficient nature of the pyridine ring can pose challenges, affecting the reactivity of the corresponding organoboron species. nih.gov The development of new, bulky, and electron-rich phosphine (B1218219) ligands has significantly enhanced the efficiency of palladium catalysts, expanding the scope of the Suzuki-Miyaura reaction to include less reactive partners like heteroaryl chlorides and complex, sterically hindered substrates. nih.gov

In scaffolds like this compound, the fluorine atom can potentially serve as the leaving group for the cross-coupling, although the C-F bond is generally the least reactive among carbon-halogen bonds (reactivity order: I > Br > OTf >> Cl > F). libretexts.org More commonly, another halide (e.g., Br or Cl) would be present elsewhere on the pyridine ring to serve as the primary reaction site.

Research on analogous fluoro-substituted pyridines demonstrates the feasibility of these couplings. For instance, the cross-coupling of 2-fluoropyridin-3-yltrifluoroborate with various aryl bromides and chlorides has been successfully achieved. nih.gov These reactions highlight the conditions often required for coupling electron-deficient heterocyclic systems.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 1,4-Dioxane/H₂O | 85 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 1,4-Dioxane/H₂O | 49 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 1,4-Dioxane/H₂O | 73 |

The regioselectivity of cross-coupling reactions on polysubstituted pyridines is another critical aspect. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the substitution pattern can be controlled by carefully choosing the reaction conditions and the stoichiometry of the boronic acid, allowing for the sequential and selective formation of mono-, di-, and tri-arylated products. nih.gov This principle is directly applicable to the this compound scaffold, suggesting that other positions on the ring could be selectively functionalized via palladium catalysis if equipped with a suitable leaving group.

Hydrogenation and Reduction Reactions

Hydrogenation and reduction reactions offer pathways to modify the pyridine-benzyloxy-fluoro scaffold, primarily by saturating the pyridine ring or by cleaving the benzyloxy group. These transformations are typically carried out using hydrogen gas and a metal catalyst, such as palladium or platinum. google.com

The hydrogenation of the pyridine core converts the aromatic ring into a piperidine (B6355638) structure. However, the hydrogenation of hydroxypyridines, which are structurally related to the product of debenzylation of 4-benzyloxy-pyridines, has been noted to be difficult under standard conditions. google.com A patented process reveals that the hydrogenation of 3- and 4-hydroxypyridines to their corresponding hydroxypiperidines can be achieved effectively using a platinum group metal catalyst in a solvent comprising an anhydride (B1165640) of a lower saturated aliphatic monocarboxylic acid, followed by hydrolysis. google.com This suggests a potential route for the reduction of the 3-fluoro-4-hydroxypyridine that would result from the debenzylation of this compound.

The benzyloxy group is a common protecting group for hydroxyl functionalities and is readily cleaved by catalytic hydrogenolysis. This reaction proceeds under standard hydrogenation conditions (e.g., H₂, Pd/C), yielding a hydroxyl group and toluene (B28343) as a byproduct. In the context of this compound, this debenzylation would produce 3-fluoro-4-hydroxypyridine.

A key consideration in the hydrogenation of this scaffold is the potential for competitive defluorination. A kinetic study on the palladium-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a molecule containing both a cleavable benzyl group and a C-F bond, provides valuable insight. researchgate.net The study demonstrated that both debenzylation and defluorination can occur, and the reaction pathway can be influenced by parameters such as temperature, hydrogen pressure, and solvent. researchgate.net Typically, debenzylation is the more facile process, but forcing conditions can lead to the undesired cleavage of the C-F bond.

| Substrate | Reaction Type | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3- or 4-Hydroxypyridine | Ring Hydrogenation | Platinum or Palladium on Carbon | Acetic anhydride solvent, H₂, room temp. to 200°C, atm. to 1000 psig | Hydroxypiperidine | google.com |

| N-Benzyl-4-fluoroaniline | Debenzylation & Defluorination | Pd/C | H₂, various temperatures, pressures, and solvents studied | 4-Fluoroaniline (main), Aniline (byproduct) | researchgate.net |

These findings indicate that the hydrogenation of this compound can be strategically controlled. Mild conditions would likely favor selective debenzylation to afford 3-fluoro-4-hydroxypyridine, while more vigorous conditions or specific catalytic systems could lead to the saturation of the pyridine ring to form a 3-fluoro-4-benzyloxypiperidine (if debenzylation is suppressed) or a 3-fluoropiperidin-4-ol.

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

The required data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR/Raman spectra, are essential for a complete structural elucidation and characterization as per the specified article structure. While information exists for structurally related compounds, such as 3-fluoropyridine and other derivatives, these data are not applicable for the specific molecule of this compound.

Consequently, the generation of a scientifically accurate and detailed article focusing solely on the spectroscopic characterization of this compound is not possible at this time due to the lack of foundational experimental data in accessible literature and databases.

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Benzyloxy Pyridine

Single Crystal X-ray Diffraction Analysis for Molecular Conformation

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound 3-Fluoro-4-benzyloxy-pyridine. Consequently, detailed research findings regarding its crystal system, space group, unit cell dimensions, and precise molecular conformation as determined by this method are not publicly available at this time.

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering unequivocal insights into the molecule's conformation.

Although data for the specific title compound is unavailable, the general principles of the technique would involve growing a suitable single crystal of this compound. This crystal would then be exposed to a focused X-ray beam, and the resulting diffraction pattern would be collected and analyzed. The analysis of the diffraction data would lead to the determination of the crystal structure, revealing the spatial orientation of the fluoro, benzyloxy, and pyridine (B92270) moieties relative to one another. This would include, for instance, the planarity of the pyridine ring and the conformation of the benzyloxy group.

Without experimental data, any discussion of the molecular conformation of this compound remains theoretical. Computational modeling studies could provide predictions of the lowest energy conformation, but these would require experimental validation, for which single-crystal X-ray diffraction is the gold standard.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Benzyloxy Pyridine

Density Functional Theory (DFT) Studies

Optimized Molecular Geometries

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules containing multiple rotatable bonds, such as the C-O-C linkage in the benzyloxy group of 3-Fluoro-4-benzyloxy-pyridine, this process is crucial for identifying the ground-state conformation.

While direct experimental data for this compound is not available in the cited literature, theoretical calculations on analogous structures provide significant insight. For instance, a DFT study on Benzyl(3-fluoro-4-morpholinophenyl)carbamate, which features a similar 3-fluoro-4-substituted aromatic core, was performed using the B3LYP method with 6-311++G(d,p) and cc-pVDZ basis sets. pnrjournal.com The calculations revealed key structural parameters. The bond length for the C-F bond was calculated to be approximately 1.36 Å. pnrjournal.com The bond lengths for C-C bonds within the aromatic ring ranged from 1.37 Å to 1.52 Å, and C-O bond lengths were found to be between 1.21 Å and 1.45 Å. pnrjournal.com Bond angles within the ring system varied from approximately 110° to 123°. pnrjournal.com These values are indicative of what would be expected for this compound, where the fluorine substitution and the bulky ether group would induce slight distortions in the planarity of the pyridine (B92270) ring.

Table 1: Representative Theoretical Structural Parameters for an Analogous Compound, Benzyl(3-fluoro-4-morpholinophenyl)carbamate Data sourced from a study using the B3LYP/6-311++G(d,p) basis set. pnrjournal.com

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Length | C-F | 1.3576 |

| Bond Length | Aromatic C-C (avg.) | ~1.39 |

| Bond Length | C-O (ether) | ~1.37 |

| Bond Angle | Ring Angles (avg.) | ~120 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is expected to be distributed primarily over the electron-rich benzyloxy group and the pyridine ring, while the LUMO would likely be centered on the electron-deficient pyridine ring, influenced by the electronegative fluorine atom. DFT calculations on related 3-halopyridines have shown that the HOMO-LUMO energy gap is a key factor in their chemical reactivity. researchgate.net For many nitrogen-based drug compounds, a HOMO-LUMO gap in the range of 3.5-4.5 eV is often associated with suitable stability and reactivity. researchgate.net Theoretical studies on similar pyridine derivatives confirm that substitutions on the ring system directly modulate this energy gap, thereby fine-tuning the molecule's electronic properties and biological activity. niscair.res.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP is color-coded, typically with red indicating regions of most negative electrostatic potential (prone to electrophilic attack) and blue indicating regions of most positive electrostatic potential (prone to nucleophilic attack). researchgate.net

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the pyridine nitrogen atom due to its lone pair of electrons. The oxygen atom of the benzyloxy group would also contribute to a negative potential region. researchgate.net Conversely, the hydrogen atoms of the pyridine and benzyl (B1604629) rings would exhibit positive potential (blue or green). The fluorine atom, being highly electronegative, would create a complex potential landscape, influencing the charge distribution across the entire ring. Such maps are invaluable for predicting how the molecule will interact with biological targets or other reagents. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. uni-muenchen.de This method allows for the quantitative analysis of intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability. pnrjournal.com

Table 2: Representative NBO Second-Order Perturbation Analysis for an Analogous Compound Data shows stabilization energy E(2) for key donor-acceptor interactions in Benzyl(3-fluoro-4-morpholinophenyl)carbamate. pnrjournal.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C=C) | ~30-40 | Lone Pair to Pi-Antibond |

| LP (N) | π* (C=C) | ~20-30 | Lone Pair to Pi-Antibond |

| π (C=C) | π* (C=C) | ~15-25 | Pi-bond to Pi-Antibond |

Reaction Pathway Modeling and Transition State Characterization

While DFT can describe a molecule in its ground state, it is also a powerful tool for modeling the dynamics of chemical reactions. Reaction pathway modeling involves mapping the energy changes as reactants are converted into products. A critical aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate.

For this compound, computational chemists could model various reactions, such as nucleophilic aromatic substitution, to understand its reactivity profile. Such a study would involve locating the transition state structure for the reaction and calculating its energy. This information would reveal the mechanism of the reaction and predict whether it is kinetically favorable. Although specific reaction pathway studies for this exact molecule were not identified in the search results, the methodology is a standard computational approach for predicting chemical reactivity.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are organized into a crystal lattice through a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. researchgate.net The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the molecule is greater than that of all other molecules in the crystal.

For this compound, a Hirshfeld analysis would likely reveal a variety of non-covalent interactions. Given its structure, the most significant contributions would come from H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.gov Other important interactions would include C···H/H···C contacts (van der Waals forces and C-H···π interactions), N···H/H···N contacts (potential hydrogen bonds involving the pyridine nitrogen), and O···H/H···O contacts. nih.gov The fluorine atom would also participate in F···H interactions. Analysis of similar pyridine derivatives shows these contacts are key to forming the three-dimensional supramolecular architecture. nih.gov

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Pyridine Derivative Data is representative and sourced from an analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov

| Interaction Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

| C···C | 6.9 |

| N···C/C···N | 3.8 |

Synthetic Applications and Derivative Chemistry of 3 Fluoro 4 Benzyloxy Pyridine

3-Fluoro-4-benzyloxy-pyridine as a Versatile Synthetic Building Block

This compound is a valuable heterocyclic building block in organic synthesis, primarily due to the distinct and complementary reactivity of its fluoro and benzyloxy substituents. Fluorinated heterocyclic compounds are of significant interest in the development of pharmaceuticals and agrochemicals, and this particular molecule offers a strategic combination of functionalities. google.comamericanelements.com The fluorine atom at the 3-position and the benzyloxy group at the 4-position of the pyridine (B92270) ring allow for a range of selective chemical transformations.

The utility of this compound stems from the specific roles each functional group can play during a synthetic sequence:

3-Fluoro Group : The high electronegativity of the fluorine atom influences the electronic properties of the pyridine ring. It can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, often demonstrating higher reactivity than corresponding chloro-pyridines. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This reactivity allows for the introduction of various nucleophiles at the C-3 position.

4-Benzyloxy Group : The benzyloxy group acts as a stable protecting group for a 4-hydroxyl functionality. This protection is robust under many reaction conditions, allowing for extensive chemical modifications at other positions of the pyridine ring. The benzyl (B1604629) group can be readily removed later in the synthesis, typically via catalytic hydrogenation, to reveal the hydroxyl group for further functionalization.

The strategic placement of these groups makes this compound a key intermediate for creating complex substituted pyridines. nih.gov

| Functional Group | Position | Role in Synthesis |

| Fluorine | 3 | Activates the ring for nucleophilic substitution; can act as a leaving group. |

| Benzyloxy | 4 | Protects the hydroxyl group, enabling selective reactions at other sites. |

Preparation of Advanced Polyfunctionalized Pyridine Systems

The unique electronic properties of this compound make it an excellent starting material for the synthesis of advanced, highly substituted pyridine systems. The electron-withdrawing nature of the fluorine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, providing a reliable method for introducing a diverse array of functional groups at the 3-position. nih.gov

The synthesis of polyfunctionalized pyridines can be achieved through a variety of methods. researchgate.net For instance, by treating 3-fluoro-4-benzyloxypyridine with different nucleophiles, a range of 3-substituted-4-benzyloxypyridines can be prepared. This approach is fundamental to building molecular complexity. Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter and direct the regioselectivity of subsequent reactions, including fluorination. rsc.org This allows for the synthesis of pyridines with substitution patterns that might be difficult to achieve otherwise. The ability to selectively functionalize the pyridine core is crucial in medicinal chemistry for creating libraries of compounds for biological screening. nih.govnih.gov

| Reagent/Reaction Type | Position of Modification | Resulting Structure |

| Nucleophile (e.g., R-NH₂) via SNAr | 3 | 3-Amino-4-benzyloxypyridine derivative |

| Organometallic Reagent (e.g., R-Li) | 2 | 2-Substituted-3-fluoro-4-benzyloxypyridine |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4 | 3-Fluoro-4-hydroxypyridine |

| Oxidation (e.g., m-CPBA) | 1 (Nitrogen) | 3-Fluoro-4-benzyloxypyridine N-oxide |

Synthesis of Related Heterocyclic Compounds (e.g., Furo[2,3-c]pyridine (B168854) derivatives)

While direct synthesis from this compound is not explicitly detailed in the provided literature, its structure is amenable to the creation of fused heterocyclic systems like furo[2,3-c]pyridines and their isomers. crossref.org The general strategies for synthesizing such systems often involve the cyclization of appropriately substituted pyridine precursors. clockss.org

A plausible synthetic pathway to a furo[2,3-c]pyridine derivative could involve the following conceptual steps:

Deprotection : The initial step would be the removal of the benzyl protecting group from the 4-position of this compound to yield 3-fluoro-4-hydroxypyridine.

Functionalization : The next step would require the introduction of a side chain at the 2-position, which is necessary for the subsequent cyclization. This could be achieved through metallation at C-2 followed by reaction with an electrophile.

Cyclization : The final step would be an intramolecular cyclization reaction where the 4-hydroxyl group attacks a suitable functional group on the side chain at C-2, forming the furan (B31954) ring fused to the pyridine core.

An alternative approach, for the isomeric furo[3,2-c]pyridine (B1313802) system, involves a cascade process based on a Sonogashira reaction followed by a base-induced 5-endo-dig cyclization. clockss.org This would require converting the starting material into a 4-hydroxy-3-iodopyridine intermediate, which could then react with terminal alkynes to build the fused furan ring. clockss.org

Precursors in Multi-Step Organic Synthesis

This compound serves as a critical precursor in multi-step organic syntheses, particularly for molecules targeted for pharmaceutical or agricultural applications. google.com Its role as an intermediate allows for the controlled, stepwise construction of complex molecular architectures. The fluoro- and benzyloxy-substituted aromatic motif is a valuable scaffold found in various biologically active compounds.

A notable parallel can be drawn to the synthesis of the antibiotic Linezolid, where a similarly substituted compound, benzyl (3-fluoro-4-morpholinophenyl)carbamate, is a key intermediate. ossila.com In this synthesis, the fluoro and benzyloxy-related groups are crucial for the subsequent chemical transformations that build the final drug molecule. Similarly, this compound can be envisioned as the starting point for a complex synthesis. The initial scaffold can be elaborated through reactions at the 2, 5, or 6 positions of the pyridine ring, and the fluoro and benzyloxy groups can be transformed or removed at strategic points in the synthetic sequence. This highlights the compound's utility as a foundational element upon which significant molecular complexity can be built.

| Step | Reaction | Purpose |

| 1 | Start with this compound | Core scaffold |

| 2 | Lithiation and addition of an aldehyde (R-CHO) at C-2 | Introduce a functionalized side chain |

| 3 | Oxidation of the resulting alcohol | Convert side chain to a ketone |

| 4 | Nucleophilic substitution of the fluorine at C-3 with an amine (R'-NH₂) | Introduce a key substituent |

| 5 | Deprotection of the benzyloxy group (H₂, Pd/C) | Unmask the 4-hydroxyl group |

| 6 | Final modification/cyclization | Complete the synthesis of the target molecule |

Q & A

Q. What are the key synthetic strategies for preparing 3-Fluoro-4-benzyloxy-pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, in analogous benzyloxy-pyridine derivatives, a benzyl ether group is introduced via Williamson ether synthesis, where a phenol intermediate reacts with benzyl bromide under basic conditions (e.g., NaOH in dichloromethane) . Fluorination at the 3-position can be achieved using fluorinating agents like Selectfluor or via halogen-exchange reactions. Optimization includes controlling reaction temperature (e.g., room temperature to 80°C) and solvent polarity to minimize side products. Purity is enhanced through column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Methodological Answer: 1H NMR and 13C NMR are critical for structural confirmation. For example:

- The benzyloxy group typically shows a singlet at δ ~5.1 ppm (CH2 protons) and aromatic protons in the range of δ 7.2–7.5 ppm.

- Fluorine substituents induce splitting patterns; the 3-fluoro group on the pyridine ring causes deshielding of adjacent protons, observable as doublets or triplets in the δ 8.0–8.5 ppm range.

- 13C NMR will display signals for the pyridine carbons (δ ~150–160 ppm for C-F), benzyl carbons (δ ~70 ppm for CH2), and aromatic carbons (δ ~110–140 ppm). DEPT-135 or HSQC experiments can resolve overlapping signals .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., benzyl halides or HF byproducts).

- Waste Disposal: Segregate halogenated waste and neutralize acidic/basic residues before disposal.

- Emergency Protocols: In case of skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies between X-ray crystallography and NMR/IR data may arise from polymorphism or solvent effects. To resolve this:

- Perform temperature-dependent NMR to assess conformational flexibility.

- Compare experimental X-ray data (e.g., bond lengths, angles) with computational models (DFT calculations at the B3LYP/6-31G* level) to validate structural assignments .

- Use dynamic light scattering (DLS) to detect aggregates in solution that may skew spectroscopic results .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer: Common side reactions include over-fluorination or benzyl group cleavage. Mitigation approaches:

- Protecting Groups: Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl ethers) during fluorination .

- Catalytic Control: Employ palladium catalysts (e.g., Pd(OAc)₂) for regioselective coupling reactions, reducing unwanted byproducts .

- Reaction Monitoring: Use TLC (eluent: dichloromethane/methanol 9:1) or in situ FTIR to track reaction progress and terminate before side reactions dominate .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Orbital Analysis: Calculate HOMO/LUMO energies (e.g., via Gaussian 09) to identify electron-deficient sites prone to nucleophilic attack.

- Transition State Modeling: Use QM/MM methods to simulate reaction pathways and activation energies for substitutions at the 4-benzyloxy or 3-fluoro positions .

- Solvent Effects: Apply COSMO-RS to model solvent polarity’s impact on reaction rates and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.